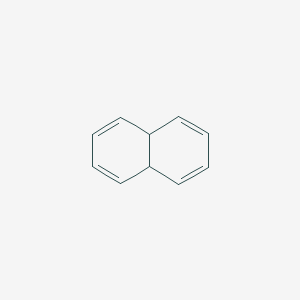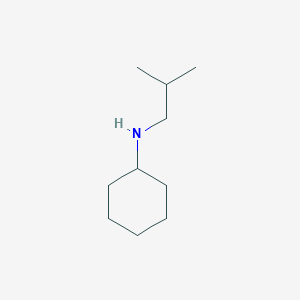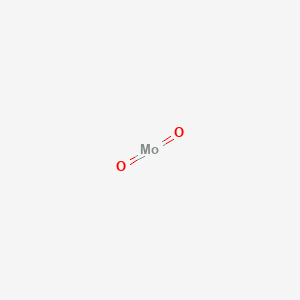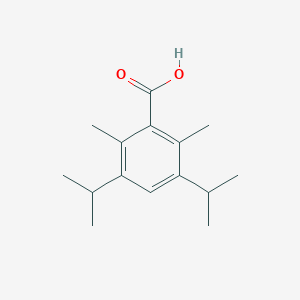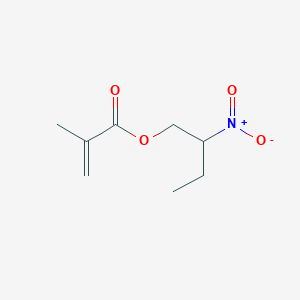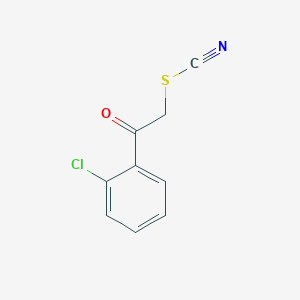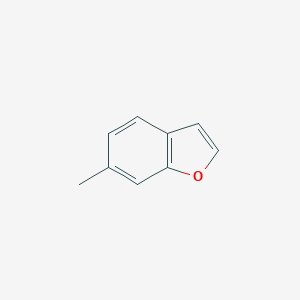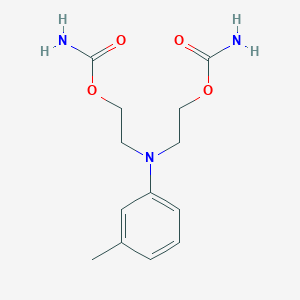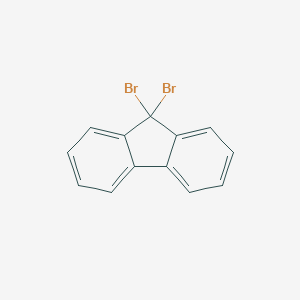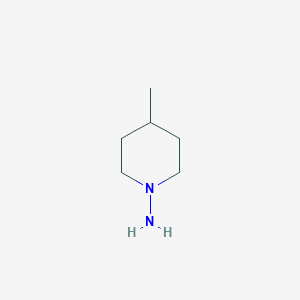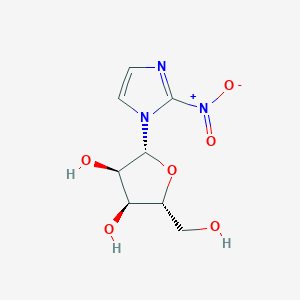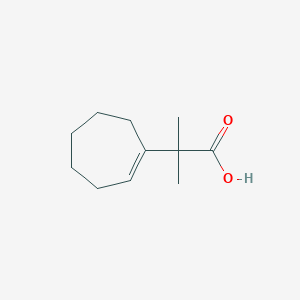
2-(Cyclohepten-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohepten-1-yl)-2-methylpropanoic acid, also known as Tropanyl 2-methylpropanoic acid, is a chemical compound that belongs to the class of tropane alkaloids. This compound has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has been extensively studied for its potential applications in scientific research. This compound has been found to have potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Mechanism Of Action
2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid acts as a competitive antagonist of muscarinic acetylcholine receptors, which are found throughout the central and peripheral nervous systems. By blocking these receptors, 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid can reduce the activity of the cholinergic system, which is involved in various physiological processes, including memory, attention, and muscle control.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid are well-documented in scientific literature. This compound has been found to have potent anticholinergic activity, which can lead to various physiological effects, including dry mouth, blurred vision, constipation, and urinary retention. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid has also been found to have potential neuroprotective effects, which make it useful in the treatment of various neurological disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potent anticholinergic activity, which makes it useful in studying the cholinergic system in the brain. 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid is also relatively easy to synthesize, which makes it readily available for scientific research. The limitations of using 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in lab experiments include its potential for side effects, such as dry mouth, blurred vision, constipation, and urinary retention.
Future Directions
There are many potential future directions for research on 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. One potential direction is to study the neuroprotective effects of this compound in more detail, with a focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to study the potential side effects of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid in more detail, with a focus on developing strategies to minimize these side effects. Furthermore, the development of new synthesis methods for 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid could lead to the production of higher quality compounds for scientific research.
Synthesis Methods
The synthesis of 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid involves the reaction of cycloheptenone with methyl magnesium bromide followed by the reaction with ethyl chloroacetate. The resulting product is then hydrolyzed to obtain 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid. This synthesis method has been extensively studied and optimized for the production of high-quality 2-(Cyclohepten-1-yl)-2-methylpropanoic acid 2-methylpropanoic acid.
properties
CAS RN |
16642-56-1 |
|---|---|
Product Name |
2-(Cyclohepten-1-yl)-2-methylpropanoic acid |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(cyclohepten-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,10(12)13)9-7-5-3-4-6-8-9/h7H,3-6,8H2,1-2H3,(H,12,13) |
InChI Key |
KYBMDQKBPBFTEQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
Canonical SMILES |
CC(C)(C1=CCCCCC1)C(=O)O |
synonyms |
α,α-Dimethyl-1-cycloheptene-1-acetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



